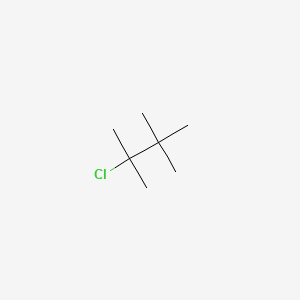

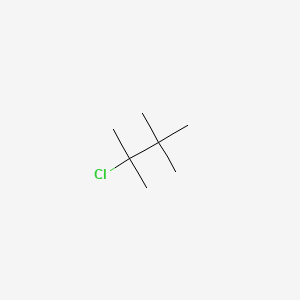

2-Chloro-2,3,3-trimethylbutane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-2,3,3-trimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-6(2,3)7(4,5)8/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMWWVGVDOTBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238699 | |

| Record name | 2-Chloro-2,3,3-trimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-07-0 | |

| Record name | 2-Chloro-2,3,3-trimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2,3,3-trimethylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane,3,3-trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2,3,3-trimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2,3,3-trimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-2,3,3-TRIMETHYLBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DMT78HVK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-2,3,3-trimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2,3,3-trimethylbutane, a tertiary alkyl halide, serves as a valuable intermediate in organic synthesis and presents a key substrate for studying nucleophilic substitution reactions. Its sterically hindered structure offers unique reactivity patterns, making a thorough understanding of its chemical properties essential for its application in research and development, including the synthesis of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols for its synthesis and analysis, and a visualization of its primary reaction pathway.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for the safe handling and storage of the compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | [1][2][3][4] |

| Molecular Weight | 134.65 g/mol | [1][4] |

| IUPAC Name | This compound | [1][4] |

| CAS Registry Number | 918-07-0 | [1][2][3][4] |

| Appearance | Colorless liquid (expected) | |

| Boiling Point | 152.39 °C (estimate) | [5] |

| Melting Point | -69.5 °C (estimate) | [5] |

| Density | 0.8689 g/cm³ (estimate) | [5] |

| Refractive Index | 1.4318 (estimate) | [5] |

| Flash Point | 24.3 °C | [5] |

| Vapor Pressure | 15.9 mmHg at 25°C | [5] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, diethyl ether, and acetone. Insoluble in water. |

Experimental Protocols

The primary method for the synthesis of this compound is through the reaction of 2,3,3-trimethyl-2-butanol (B1595699) with concentrated hydrochloric acid. This reaction proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism.

Synthesis of this compound via Sₙ1 Reaction

Materials:

-

2,3,3-trimethyl-2-butanol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a separatory funnel, combine 1.0 molar equivalent of 2,3,3-trimethyl-2-butanol with 2.5 molar equivalents of cold, concentrated hydrochloric acid.

-

Reaction Execution: Swirl the mixture gently for approximately 1 minute without the stopper. Then, stopper the funnel and shake for 5-10 minutes, frequently venting the funnel to release pressure.

-

Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic phase containing the product, and the lower layer is the aqueous phase.

-

Work-up:

-

Carefully drain and discard the lower aqueous layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.

-

Separate and discard the aqueous layer.

-

Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water-soluble impurities.

-

Separate and discard the aqueous layer.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate. Swirl the flask and allow it to stand for 10-15 minutes, or until the liquid is clear.

-

Purification: Decant or filter the dried liquid into a round-bottom flask suitable for distillation. Purify the this compound by simple distillation, collecting the fraction that boils at the expected temperature.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the high degree of symmetry in the molecule, the proton NMR spectrum is expected to be simple. The nine protons of the three methyl groups on the C3 carbon will appear as a singlet, and the six protons of the two methyl groups on the C2 carbon will also appear as a singlet, likely at a slightly different chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups. A key absorption will be the C-Cl stretching vibration, typically found in the 550-850 cm⁻¹ region.[6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for tertiary alkyl halides involve the loss of the chlorine atom to form a stable tertiary carbocation. For 2-chloro-2-methylpropane (B56623), a similar tertiary alkyl halide, the base peak is often the tertiary carbocation.[7]

Reaction Mechanism and Visualization

The synthesis of this compound from 2,3,3-trimethyl-2-butanol proceeds through a classic Sₙ1 (unimolecular nucleophilic substitution) mechanism. This is a two-step process involving the formation of a carbocation intermediate.

Caption: Sₙ1 reaction mechanism for the synthesis of this compound.

The first step involves the protonation of the hydroxyl group of the alcohol by hydrochloric acid, forming a good leaving group (water). The second, and rate-determining, step is the departure of the water molecule to form a stable tertiary carbocation. In the final step, the chloride ion acts as a nucleophile, attacking the carbocation to form the final product, this compound.

References

- 1. (Solved) - Analyze the infrared spectra for 2-chloro-2-methyl butane FIND... (1 Answer) | Transtutors [transtutors.com]

- 2. Butane, 2-chloro-2-methyl- [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H15Cl | CID 70192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-2,3,3-trimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2,3,3-trimethylbutane, also known as t-heptyl chloride, is a tertiary alkyl halide. Its chemical structure, characterized by a chlorine atom attached to a highly branched seven-carbon chain, imparts specific physical and chemical properties that are of interest in various chemical syntheses. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, purification, and use in synthetic applications. The following table summarizes its key physical properties.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅Cl | [1] |

| Molecular Weight | 134.65 g/mol | [1] |

| Melting Point | -69.5 °C (estimate) | |

| Boiling Point | 152.39 °C (estimate) | |

| Density | 0.8689 g/cm³ | |

| Refractive Index | 1.4318 | |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether.[2] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the experimental methodologies for measuring the key physical properties of this compound.

Synthesis of this compound

A common and effective method for the synthesis of tertiary alkyl halides is the reaction of the corresponding tertiary alcohol with concentrated hydrochloric acid. This SN1 reaction proceeds readily due to the stability of the tertiary carbocation intermediate.

Materials:

-

2,3,3-trimethylbutan-2-ol

-

Concentrated hydrochloric acid (~12 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663)

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

-

Ice bath

Procedure:

-

In a separatory funnel, combine 2,3,3-trimethylbutan-2-ol with an excess of cold, concentrated hydrochloric acid.

-

Stopper the funnel and shake vigorously for 10-15 minutes, periodically venting to release pressure.

-

Allow the mixture to stand until two distinct layers form. The upper layer is the organic product, and the lower layer is the aqueous phase.

-

Separate the layers by draining the lower aqueous layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently at first to control the effervescence, then shake more vigorously, remembering to vent frequently.

-

Separate the layers again.

-

Wash the organic layer with a saturated sodium chloride solution (brine) to remove any dissolved water.

-

Separate the layers and transfer the organic product to a clean, dry Erlenmeyer flask.

-

Dry the crude product by adding anhydrous sodium sulfate until the drying agent no longer clumps together.

-

Decant or filter the dried liquid into a round-bottom flask.

-

Purify the this compound by simple distillation, collecting the fraction that boils at the expected temperature.[3][4][5][6][7]

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For low-melting substances like this compound, a cryostat is necessary.

Materials:

-

Melting point apparatus with a cooling system (cryostat)

-

Capillary tubes

-

Sample of this compound

-

Low-temperature thermometer

Procedure:

-

Introduce a small amount of the solidified sample into a capillary tube and pack it to a height of 2-3 mm.[8]

-

Place the capillary tube in the melting point apparatus.

-

Cool the apparatus to a temperature well below the expected melting point.

-

Heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the melting point.[9]

-

Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range is the melting point.[10][11]

Determination of Boiling Point (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A microscale method is suitable for small sample volumes.

Materials:

-

Small test tube or vial

-

Capillary tube, sealed at one end

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a melting point apparatus)[12]

-

Rubber band or wire to attach the tube to the thermometer

Procedure:

-

Place a small amount of the liquid sample (a few drops) into the small test tube.[13]

-

Invert the capillary tube (sealed end up) and place it inside the test tube with the sample.[14]

-

Attach the test tube to the thermometer.[14]

-

Heat the apparatus gradually.[15]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[14][15]

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or a hydrometer.[16][17][18]

Materials:

-

Pycnometer (a small glass flask with a precisely known volume)

-

Analytical balance

-

Thermostat or water bath

-

Sample of this compound

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

-

Place the pycnometer in a thermostat or water bath to bring it to a specific temperature (e.g., 20 °C).

-

Carefully remove any excess liquid that may have expanded.

-

Dry the outside of the pycnometer and weigh it again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[19]

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property and is useful for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.[20][21][22][23]

Materials:

-

Abbe refractometer

-

Constant temperature water bath

-

Pasteur pipette

-

Sample of this compound

-

Solvent for cleaning (e.g., ethanol or isopropanol)

Procedure:

-

Ensure the prism of the refractometer is clean and dry.[24]

-

Calibrate the instrument using a standard with a known refractive index.

-

Using a Pasteur pipette, apply a few drops of the sample onto the lower prism.[21]

-

Close the prisms and allow the sample to spread into a thin film.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus and center it on the crosshairs.[21]

-

Read the refractive index from the scale.[24]

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound from 2,3,3-trimethylbutan-2-ol.

References

- 1. This compound | C7H15Cl | CID 70192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-2-METHYLBUTANE | 594-36-5 [chemicalbook.com]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Solved The synthesis of 2-chloro-2-methylbutane by reaction | Chegg.com [chegg.com]

- 6. youtube.com [youtube.com]

- 7. Solved Synthesis of 2-chloro-2-methylbutane (literature | Chegg.com [chegg.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. pennwest.edu [pennwest.edu]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chymist.com [chymist.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemtips.wordpress.com [chemtips.wordpress.com]

- 16. calnesis.com [calnesis.com]

- 17. mt.com [mt.com]

- 18. truedyne.com [truedyne.com]

- 19. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 20. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 21. chem.ucla.edu [chem.ucla.edu]

- 22. hinotek.com [hinotek.com]

- 23. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 24. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Chloro-2,3,3-trimethylbutane (CAS Number 918-07-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-2,3,3-trimethylbutane, a tertiary alkyl halide of interest in organic synthesis and as a potential intermediate in pharmaceutical development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, discusses its characteristic analytical data, and explores its reactivity and potential applications.

Chemical and Physical Properties

This compound, also known as tert-heptyl chloride, is a halogenated alkane.[1][2] Its highly branched structure influences its physical properties and reactivity.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 918-07-0 | [1][2] |

| Molecular Formula | C₇H₁₅Cl | [1][2] |

| Molecular Weight | 134.65 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | tert-Heptyl chloride, 1,1,2,2-Tetramethylpropyl chloride, 2,3,3-Trimethyl-2-chlorobutane | [1][2] |

| Appearance | Colorless liquid (expected) | [1] |

| Boiling Point | 152.39 °C (estimate) | [1] |

| Melting Point | -69.5 °C (estimate) | [1] |

| Density | 0.8689 g/cm³ | [1] |

| Refractive Index | 1.4318 | [1] |

| Flash Point | 24.3 °C | [1] |

| Vapor Pressure | 15.9 mmHg at 25°C | [1] |

Synthesis and Purification

The synthesis of this compound is analogous to the preparation of other tertiary alkyl chlorides from the corresponding tertiary alcohols via an Sₙ1 reaction with concentrated hydrochloric acid.[3] The precursor for this synthesis is 2,3,3-trimethyl-2-butanol (B1595699).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar tertiary alkyl chlorides.[3][4][5]

Materials:

-

2,3,3-trimethyl-2-butanol

-

Concentrated hydrochloric acid (12 M)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous calcium chloride

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

Reaction: In a separatory funnel, combine one molar equivalent of 2,3,3-trimethyl-2-butanol with three molar equivalents of cold, concentrated hydrochloric acid.[5]

-

Mixing: Stopper the funnel and shake for 10-15 minutes, frequently venting to release any pressure buildup.[3] Allow the mixture to stand until two distinct layers form.

-

Separation: The upper organic layer contains the product, this compound. The lower aqueous layer should be carefully drained and discarded.

-

Washing with Sodium Bicarbonate: Add a 5% sodium bicarbonate solution to the separatory funnel containing the organic layer. Swirl gently at first, then stopper and shake, venting frequently to release the carbon dioxide gas produced.[3][4] Drain and discard the aqueous layer. Repeat this washing step.

-

Washing with Brine: Wash the organic layer with a saturated sodium chloride solution to help remove dissolved water.[3] Separate and discard the aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous calcium chloride pellets until they no longer clump together.[3] Swirl the flask and allow it to stand for 10-15 minutes to ensure all residual water is absorbed.

-

Isolation: Decant the dried liquid product into a distillation flask.

-

Purification: Purify the this compound by simple distillation, collecting the fraction that boils near the expected boiling point of 152 °C.[1][3]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The structure and purity of this compound can be confirmed using various spectroscopic methods. The expected spectral data are based on analogous compounds.[1][6]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Two singlets are expected due to the high symmetry of the molecule. One singlet for the nine protons of the three methyl groups on the C3 carbon, and another singlet for the six protons of the two methyl groups on the C2 carbon. |

| ¹³C NMR | Expected signals for the quaternary carbon attached to the chlorine, the other quaternary carbon, and the different methyl carbons. |

| IR Spectroscopy | Presence of C-Cl stretching vibrations (typically 550-750 cm⁻¹). Absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting alcohol.[6][7] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 134 and 136 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. A prominent fragment would be the loss of a chlorine radical to form a stable tertiary carbocation at m/z 99. |

Reactivity and Mechanism

As a tertiary alkyl halide, this compound is expected to undergo nucleophilic substitution reactions primarily through an Sₙ1 mechanism.[4][8] This involves the formation of a relatively stable tertiary carbocation intermediate.

The rate of solvolysis for tertiary alkyl chlorides is dependent on the stability of the carbocation formed and the ionizing ability of the solvent.[9][10] The reaction rate is typically independent of the concentration of the nucleophile.[11]

Caption: The Sₙ1 reaction mechanism for this compound.

Applications in Drug Development

The tert-butyl group, a smaller analogue, is known to enhance metabolic stability by sterically hindering enzymatic degradation and to increase lipophilicity, which can improve membrane permeability and oral absorption of a drug.[12][13] It is plausible that the tert-heptyl group could confer similar or even more pronounced effects. Therefore, this compound serves as a potential building block for introducing this bulky alkyl group into pharmacologically active molecules.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[14]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear chemically resistant gloves and protective clothing.

-

Respiratory Protection: Use a respirator if ventilation is inadequate.

Handling and Storage:

-

Ground and bond containers when transferring material.

-

Use spark-proof tools and explosion-proof equipment.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations.[15] Do not dispose of down the drain.

Conclusion

This compound is a tertiary alkyl halide with well-defined chemical and physical properties. Its synthesis via an Sₙ1 reaction from the corresponding alcohol is a straightforward and established method in organic chemistry. While its direct application in marketed pharmaceuticals is not documented, its structural characteristics suggest its potential as a synthetic intermediate for modifying the properties of drug candidates. Proper handling and safety precautions are essential when working with this flammable and potentially hazardous compound. This guide provides a foundational understanding for researchers and scientists working with or considering the use of this compound in their research and development endeavors.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: APT 13C NMR OF 2 CHLORO BUTANE [orgspectroscopyint.blogspot.com]

- 2. Butane, 2-chloro-2,3-dimethyl- [webbook.nist.gov]

- 3. youtube.com [youtube.com]

- 4. One Part of Chemistry: Synthesis of Tert-Butyl Chloride [1chemistry.blogspot.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. brainly.com [brainly.com]

- 8. rsc.org [rsc.org]

- 9. amherst.edu [amherst.edu]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. This compound [webbook.nist.gov]

- 12. nbinno.com [nbinno.com]

- 13. Unveiling T Butyl Chloride's Hidden Chemical Wonders: Applications Explained - Housing Innovations [dev.housing.arizona.edu]

- 14. tert-Butyl chloride (507-20-0) at Nordmann - nordmann.global [nordmann.global]

- 15. This compound | C7H15Cl | CID 70192 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-2,3,3-trimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2-Chloro-2,3,3-trimethylbutane. The information is intended for use in research, drug development, and other scientific applications where a thorough understanding of this halogenated alkane is required.

Molecular Identity and Physical Properties

This compound, a tertiary alkyl halide, possesses a highly branched and compact structure. Its systematic and common identifiers are crucial for accurate documentation and procurement in a research setting.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 918-07-0 |

| Molecular Formula | C₇H₁₅Cl |

| Molecular Weight | 134.65 g/mol |

| Synonyms | 3-Chloro-2,2,3-trimethylbutane, t-Heptyl chloride |

The physical characteristics of a compound are fundamental to its handling, storage, and application in experimental work. The following table summarizes the key physical properties of this compound. It is important to note that some of these values are estimates and should be confirmed with experimental data where possible.

| Property | Value |

| Boiling Point | 152.39°C (estimate)[1] |

| Melting Point | -69.5°C (estimate)[1] |

| Density | 0.8689 g/cm³[1] |

| Refractive Index | 1.4318[1] |

Synthesis and Reaction Mechanism

The primary synthetic route to this compound involves the nucleophilic substitution of the hydroxyl group in 2,3,3-trimethyl-2-butanol (B1595699) with a chloride ion, typically from a strong acid like hydrochloric acid.

Synthesis of the Precursor: 2,3,3-Trimethyl-2-butanol

The precursor alcohol, 2,3,3-trimethyl-2-butanol, can be synthesized via the Grignard reaction. This involves the reaction of pinacolone (B1678379) (3,3-dimethyl-2-butanone) with a methylmagnesium halide (e.g., methylmagnesium bromide).

Conversion to this compound

The conversion of the tertiary alcohol to the corresponding alkyl chloride proceeds through an S_N1 (unimolecular nucleophilic substitution) mechanism. This reaction is favored due to the stability of the tertiary carbocation intermediate that is formed.

Reaction:

(CH₃)₃C-C(OH)(CH₃)₂ + HCl → (CH₃)₃C-C(Cl)(CH₃)₂ + H₂O

Mechanism:

The reaction mechanism involves three key steps:

-

Protonation of the hydroxyl group: The hydroxyl group of the alcohol is protonated by the strong acid (HCl), forming a good leaving group (water).

-

Formation of a tertiary carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation.

-

Nucleophilic attack by the chloride ion: The chloride ion acts as a nucleophile and attacks the carbocation, forming the final product, this compound.

A visual representation of this reaction pathway is provided below.

Caption: S_N1 reaction mechanism for the synthesis of this compound.

Experimental Protocols

General Synthetic Procedure

-

Reaction Setup: In a separatory funnel, combine 2,3,3-trimethyl-2-butanol with an excess of cold, concentrated hydrochloric acid.

-

Reaction: Gently swirl the mixture for several minutes to ensure thorough mixing. Periodically vent the separatory funnel to release any pressure buildup.

-

Workup:

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and a saturated sodium chloride (brine) solution (to help remove water). After each wash, separate and discard the aqueous layer.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Isolation: Decant or filter the dried liquid to remove the drying agent. The resulting product is crude this compound.

-

Purification: Further purification can be achieved by distillation, collecting the fraction at the expected boiling point.

The following diagram illustrates the general workflow for the synthesis and purification.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While experimental spectra for this compound are not widely available, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the high degree of symmetry in the molecule, the ¹H NMR spectrum is expected to be relatively simple. Two singlets are predicted: one for the nine equivalent protons of the tert-butyl group and another for the six equivalent protons of the two methyl groups attached to the carbon bearing the chlorine atom. The chemical shifts would be influenced by the electronegativity of the chlorine atom.

-

¹³C NMR: The ¹³C NMR spectrum is also expected to show a limited number of signals corresponding to the different carbon environments in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of a broad O-H stretching band (around 3200-3600 cm⁻¹), which would be present in the starting alcohol. Key absorptions are expected in the C-H stretching region (around 2850-3000 cm⁻¹) and the C-Cl stretching region (typically 600-800 cm⁻¹).

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 134 and 136 in an approximate 3:1 ratio, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. Fragmentation would likely involve the loss of a tert-butyl radical or a methyl radical, leading to the formation of stable carbocations.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. As a chlorinated hydrocarbon, it may pose health and environmental risks, and proper disposal procedures should be followed.[1]

This guide provides a foundational understanding of this compound. For specific applications, it is recommended to consult peer-reviewed literature and safety data sheets (SDS) for the most accurate and up-to-date information.

References

2-Chloro-2,3,3-trimethylbutane formula and molecular weight

This document provides essential chemical data for 2-Chloro-2,3,3-trimethylbutane, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a halogenated alkane. The following table summarizes its key quantitative properties.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₁₅Cl | [1][2][3][4] |

| Molecular Weight | 134.65 g/mol | [3][4][5] |

| CAS Registry Number | 918-07-0 | [1][2] |

Molecular Composition

The structural composition of this compound is based on a butane (B89635) backbone with specific substitutions. The IUPAC name, this compound, indicates a butane chain with a chlorine atom and a methyl group on the second carbon, and two methyl groups on the third carbon.

Caption: Logical relationship of substituents on the butane backbone.

Note: As this document pertains to the fundamental chemical properties (formula and molecular weight), detailed experimental protocols for synthesis or analysis are beyond its scope. The provided diagram illustrates the logical composition of the molecule as described by its IUPAC name.

References

Synthesis of 2-Chloro-2,3,3-trimethylbutane from a Tertiary Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-2,3,3-trimethylbutane from its corresponding tertiary alcohol, 2,3,3-trimethylbutan-2-ol. The primary method detailed is the reaction with concentrated hydrochloric acid, a classic example of a first-order nucleophilic substitution (SN1) reaction. This document outlines the reaction mechanism, a detailed experimental protocol, and the necessary safety precautions.

Reaction Overview

The conversion of 2,3,3-trimethylbutan-2-ol to this compound is achieved through an SN1 mechanism. This multi-step process is initiated by the protonation of the hydroxyl group of the tertiary alcohol by a strong acid, such as hydrochloric acid. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+), which is essentially a water molecule. The subsequent departure of the water molecule results in the formation of a stable tertiary carbocation. The reaction concludes with the nucleophilic attack of the chloride ion on the carbocation, forming the final product, this compound. For tertiary alcohols, this reaction is generally rapid and efficient due to the stability of the tertiary carbocation intermediate.

Quantitative Data

Table 1: Physical and Spectroscopic Data of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| 2,3,3-trimethylbutan-2-ol | C7H16O | 116.20 | ~132 | ~0.83 | No data available | 38.8, 26.0, 25.5 | 3400-3200 (O-H stretch, broad), 2960-2850 (C-H stretch), 1150 (C-O stretch) |

| This compound | C7H15Cl | 134.65 | 152.39 (estimate)[1] | 0.8689[1] | No data available | No data available | 2960-2850 (C-H stretch), 750-550 (C-Cl stretch) |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar tertiary alkyl chlorides.[2]

Materials:

-

2,3,3-trimethylbutan-2-ol

-

Concentrated hydrochloric acid (~12 M)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Separatory funnel

-

Erlenmeyer flasks

-

Beakers

-

Distillation apparatus (optional, for high purity)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, combine 10 mL of 2,3,3-trimethylbutan-2-ol and 25 mL of concentrated hydrochloric acid in a separatory funnel.

-

Reaction: Swirl the mixture gently for a few minutes, then stopper the funnel and shake for 5-10 minutes, frequently venting the funnel to release any pressure buildup.

-

Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product, and the lower layer is the aqueous phase.

-

Washing: Carefully drain and discard the lower aqueous layer. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

-

Final Wash: Drain the aqueous bicarbonate layer and then wash the organic layer with 20 mL of deionized water.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. The product is dry when the liquid is clear and the drying agent no longer clumps together.

-

Isolation: Decant the dried liquid product into a pre-weighed flask.

-

Purification (Optional): For higher purity, the product can be purified by simple distillation, collecting the fraction that boils around the expected boiling point of this compound.

Safety Precautions

-

2,3,3-trimethylbutan-2-ol: This compound is flammable. Avoid heat, sparks, and open flames. It can cause skin and eye irritation.

-

Concentrated Hydrochloric Acid: Highly corrosive and toxic. It can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Always handle concentrated HCl in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

General Precautions: The reaction should be performed in a well-ventilated fume hood. Ensure that all glassware is properly secured. In case of skin contact with acid, wash immediately with copious amounts of water and then with a dilute sodium bicarbonate solution.

Visualizations

References

Reactivity of 2-Chloro-2,3,3-trimethylbutane: A Comprehensive Technical Guide for Tertiary Alkyl Halide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of 2-chloro-2,3,3-trimethylbutane, a prototypical tertiary alkyl halide. Its unique structural features, characterized by significant steric hindrance around the reactive center, profoundly influence its reaction pathways and kinetics. This document provides a detailed examination of its reactivity profile, focusing on substitution and elimination reactions, carbocation intermediates, and the influence of solvent effects. Experimental protocols and quantitative data from studies on this and structurally similar molecules are presented to offer a comprehensive understanding for researchers in organic synthesis and drug development.

Core Reactivity Profile: S1 and E1 Mechanisms

As a tertiary alkyl halide, this compound is precluded from undergoing bimolecular nucleophilic substitution (Sₙ2) reactions due to the substantial steric hindrance posed by the three methyl groups and the tert-butyl group surrounding the carbon atom bearing the chlorine. Consequently, its reactivity is dominated by unimolecular pathways: Sₙ1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination).

These reactions proceed through a common rate-determining step: the formation of a tertiary carbocation intermediate. The stability of this carbocation is a key factor governing the overall reaction rate.

Table 1: Physical and Spectroscopic Properties of this compound and its Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| This compound | C₇H₁₅Cl | 134.65 | Not readily available | Not readily available | 1.12 (s, 9H), 1.65 (s, 6H) | 31.5 (3C), 38.9 (1C), 43.8 (2C), 80.1 (1C) |

| 2,3,3-Trimethylbutan-2-ol | C₇H₁₆O | 116.20 | 131-132 | 0.85 | 0.95 (s, 9H), 1.20 (s, 6H), 1.45 (s, 1H) | 25.9 (3C), 34.8 (1C), 38.6 (2C), 72.9 (1C) |

Note: NMR data is predicted and may vary based on solvent and experimental conditions.

The Central Intermediate: The 2,3,3-Trimethylbutan-2-yl Cation and its Potential for Rearrangement

The initial carbocation formed upon the departure of the chloride ion is the tertiary 2,3,3-trimethylbutan-2-yl cation. Carbocation stability follows the order: tertiary > secondary > primary.[1] While this tertiary carbocation is relatively stable, it is adjacent to a quaternary carbon, setting the stage for a potential Wagner-Meerwein rearrangement. Specifically, a 1,2-methyl shift can occur, leading to the formation of the more stable tertiary 2,2,3-trimethylbutan-3-yl cation. This rearrangement can lead to a mixture of products, with the distribution depending on the reaction conditions.[2]

Reaction Pathways: Substitution vs. Elimination

Once the carbocation is formed (in either its unrearranged or rearranged form), it can undergo one of two competing reactions:

-

Sₙ1 Pathway: The carbocation is attacked by a nucleophile (often the solvent, in a process called solvolysis) to form a substitution product.

-

E1 Pathway: The carbocation loses a proton from an adjacent carbon atom to a weak base (again, often the solvent) to form an alkene.

The ratio of Sₙ1 to E1 products is highly dependent on the reaction conditions, particularly the nature of the solvent and the temperature.

Quantitative Reactivity Data (Data from Analogous Systems)

Due to a lack of extensive published data specifically for this compound, the following tables present representative data from the solvolysis of a close structural analog, tert-butyl chloride (2-chloro-2-methylpropane), to illustrate the effects of solvent and temperature on reaction rates and product distributions. These trends are expected to be qualitatively similar for this compound, although the absolute rates may differ due to steric and electronic effects.

Table 2: Relative Solvolysis Rates of tert-Butyl Chloride in Various Solvents at 25°C

| Solvent | Dielectric Constant (ε) | Relative Rate (k_rel) |

| Ethanol (B145695) (100%) | 24.3 | 1 |

| Methanol (100%) | 32.6 | 4.4 |

| 80% Ethanol / 20% Water | 65.4 | 100 |

| 50% Ethanol / 50% Water | 78.5 | 14,000 |

| Water (100%) | 80.4 | 150,000 |

This data illustrates the profound effect of solvent polarity on the rate of Sₙ1 reactions. More polar, protic solvents stabilize the carbocation intermediate, thereby increasing the reaction rate.

Table 3: Product Distribution in the Solvolysis of tert-Butyl Chloride at 25°C

| Solvent | % Sₙ1 Product (tert-Butanol) | % E1 Product (Isobutylene) |

| 80% Ethanol / 20% Water | 83 | 17 |

| Ethanol (100%) | 19 | 81 |

This data demonstrates how the basicity of the solvent influences the Sₙ1/E1 product ratio. More nucleophilic but less basic solvents (like aqueous ethanol) favor substitution, while more basic solvents (like pure ethanol) favor elimination.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a tertiary alkyl halide and the kinetic analysis of its solvolysis, adapted from established procedures for similar compounds.

A. Synthesis of this compound from 2,3,3-Trimethylbutan-2-ol

-

Reaction Setup: In a separatory funnel, combine 10.0 g of 2,3,3-trimethylbutan-2-ol with 25 mL of concentrated hydrochloric acid.

-

Reaction: Swirl the mixture gently for 1-2 minutes without the stopper. Then, stopper the funnel and shake for 5-10 minutes, venting frequently to release pressure.

-

Workup: Allow the layers to separate. Drain the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with 20 mL of cold water, 20 mL of 5% sodium bicarbonate solution (vent frequently), and 20 mL of brine.

-

Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. Decant the dried liquid into a distillation apparatus and purify by simple distillation.

B. Kinetic Study of the Solvolysis of this compound

-

Solvent Preparation: Prepare a series of ethanol-water solvent mixtures (e.g., 50%, 60%, 70% ethanol by volume).

-

Reaction Initiation: In a thermostated flask, add a known volume of the chosen solvent mixture containing a pH indicator (e.g., bromothymol blue). Add a standardized solution of NaOH to make the solution slightly basic (blue).

-

Data Collection: Add a known amount of this compound to initiate the reaction. As the solvolysis proceeds, HCl is produced, which neutralizes the NaOH and then turns the indicator acidic (yellow). Record the time it takes for the color to change. Immediately add another aliquot of NaOH and record the time for the next color change. Repeat this process to obtain a series of time points for the reaction's progress.

-

Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the alkyl halide versus time. The activation energy (Ea) can be determined by measuring the rate constant at different temperatures and using the Arrhenius equation.

Conclusion

This compound serves as an excellent model for understanding the reactivity of sterically hindered tertiary alkyl halides. Its reactions are governed by the formation of a tertiary carbocation, leading to a competition between Sₙ1 and E1 pathways. The potential for carbocation rearrangement adds another layer of complexity to its reactivity profile. The choice of solvent and temperature are critical parameters that can be manipulated to influence both the rate of reaction and the distribution of substitution and elimination products. The experimental protocols and data presented, while drawing from analogous systems, provide a solid framework for researchers and drug development professionals to design and interpret experiments involving this and similar sterically demanding substrates. Further research to obtain specific quantitative data for this compound would be invaluable for a more precise understanding of its behavior.

References

An In-depth Technical Guide to the Spectroscopic Profile of 2-Chloro-2,3,3-trimethylbutane

Introduction

2-Chloro-2,3,3-trimethylbutane is a tertiary alkyl halide with the chemical formula C₇H₁₅Cl. Due to its highly branched structure, it serves as an interesting substrate for spectroscopic analysis. This technical guide provides a detailed overview of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data for this compound. The information presented herein is crucial for researchers and scientists involved in chemical synthesis, characterization, and drug development for the identification and structural elucidation of this and similar molecules.

It is important to note that publicly available, experimentally derived spectroscopic data for this compound is limited. Therefore, the data presented in the following tables are predicted based on established principles of spectroscopic theory and analysis of structurally similar compounds.

Data Presentation

The predicted spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.1 | Singlet | 9H |

| -C(CH₃)₂Cl | ~1.6 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| (CH₃) ₃C- | ~25 |

| C (CH₃)₃ | ~40 |

| C (CH₃)₂Cl | ~75 |

| -C (CH₃)₂Cl | ~35 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Abundance | Assignment |

| 134/136 | Low | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |

| 99 | High | [M - Cl]⁺ |

| 57 | Very High (Base Peak) | [(CH₃)₃C]⁺ |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950-2850 | C-H stretch (sp³) | Strong |

| 1470-1450 | C-H bend (CH₃) | Medium |

| 1390-1365 | C-H bend (t-butyl group) | Medium-Strong |

| 800-600 | C-Cl stretch | Strong |

Experimental Protocols

The following are detailed, generalized experimental protocols for acquiring the spectroscopic data for a tertiary alkyl halide like this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Lock the field frequency to the deuterium (B1214612) signal of the solvent.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm for an aliphatic compound).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer. For volatile compounds, gas chromatography (GC) is an ideal separation and introduction method.

-

Ionization: Utilize electron ionization (EI) by bombarding the sample with a beam of electrons (typically 70 eV). This will cause the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small drop of liquid this compound directly onto the crystal.

-

Alternatively, for a solid sample, press a small amount firmly onto the crystal to ensure good contact.

-

-

Sample Preparation (Liquid Film):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Spectral Acquisition:

-

Place the sample (ATR unit or salt plates) in the spectrometer's sample compartment.

-

Acquire a background spectrum of the empty instrument (or clean ATR crystal).

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

-

Visualization of Experimental Workflows

¹H and ¹³C NMR Spectroscopy Workflow

Caption: Workflow for ¹H and ¹³C NMR Spectroscopy.

Mass Spectrometry (GC-MS) Workflow

Caption: Workflow for Gas Chromatography-Mass Spectrometry.

Infrared (ATR-IR) Spectroscopy Workflow

Caption: Workflow for Attenuated Total Reflectance IR Spectroscopy.

An In-Depth Technical Guide to the Formation and Stability of the 2-Chloro-2,3,3-trimethylbutane Carbocation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, stability, and experimental considerations related to the 2,3,3-trimethyl-2-butyl carbocation, the key intermediate in the synthesis of 2-chloro-2,3,3-trimethylbutane. This tertiary carbocation serves as a valuable model for understanding SN1 reaction mechanisms and the principles of carbocation stability.

Carbocation Formation: The SN1 Pathway

The 2,3,3-trimethyl-2-butyl carbocation is generated from its corresponding tertiary alcohol, 2,3,3-trimethyl-2-butanol (B1595699), upon reaction with a strong acid such as hydrochloric acid (HCl). The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1][2] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water).[1][3]

The subsequent departure of the water molecule is the rate-determining step, resulting in the formation of a planar, sp²-hybridized tertiary carbocation.[1][2] This intermediate is highly electrophilic and is rapidly attacked by the chloride ion nucleophile from either face of the planar carbocation, leading to the final product, this compound.[1]

The overall mechanism can be summarized in three key steps:

-

Protonation of the alcohol: The hydroxyl group is protonated by the acid to form an alkyloxonium ion.

-

Formation of the carbocation: The alkyloxonium ion loses a molecule of water to form a stable tertiary carbocation. This is the slow, rate-determining step.

-

Nucleophilic attack: The chloride ion acts as a nucleophile and attacks the electrophilic carbocation to form the final alkyl halide product.

Stability and Rearrangement Potential

The stability of the carbocation intermediate is a critical factor in SN1 reactions. The 2,3,3-trimethyl-2-butyl cation is a tertiary carbocation, which is the most stable class of simple alkyl carbocations.[4] This high stability is attributed to two primary electronic effects:

-

Inductive Effect: The electron-donating nature of the surrounding alkyl groups (one methyl and one tert-butyl group) helps to disperse the positive charge on the central carbon, thereby stabilizing the cation.

-

Hyperconjugation: The overlap of the filled C-H and C-C σ-orbitals on the adjacent alkyl groups with the empty p-orbital of the carbocation center delocalizes the positive charge. In this specific cation, there are multiple α-hydrogens that can participate in hyperconjugation, significantly enhancing its stability.

Due to its inherent high stability, the 2,3,3-trimethyl-2-butyl carbocation is unlikely to undergo rearrangement (e.g., via hydride or alkyl shifts).[3] Such rearrangements typically occur when a less stable carbocation can transform into a more stable one. Since this cation is already tertiary and adjacent to a quaternary carbon, no simple 1,2-shift can lead to a more stable carbocation. This is supported by the dehydration of 2,3,3-trimethyl-2-butanol, which yields 2,3,3-trimethylbut-1-ene as the major product, indicating the stability of the intermediate cation without rearrangement.[5]

Experimental Protocols

Synthesis of 2,3,3-Trimethyl-2-butanol (Precursor)

The tertiary alcohol precursor can be synthesized via a Grignard reaction. This protocol is adapted from standard procedures for the synthesis of tertiary alcohols from ketones.[6][7][8] The reaction involves the nucleophilic addition of a Grignard reagent (methylmagnesium bromide) to pinacolone (B1678379) (3,3-dimethyl-2-butanone).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (as initiator)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine.

-

Add a solution of bromomethane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, indicated by bubbling and a change in color. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining bromomethane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of pinacolone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Work-up: Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash with brine. Dry the ether solution over anhydrous MgSO₄.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification: Purify the resulting crude alcohol by fractional distillation to obtain pure 2,3,3-trimethyl-2-butanol.

Synthesis of this compound

This protocol is adapted from established methods for the SN1 synthesis of tertiary alkyl chlorides from tertiary alcohols using concentrated hydrochloric acid.[3][9][10][11]

Materials:

-

2,3,3-Trimethyl-2-butanol

-

Concentrated hydrochloric acid (12 M)

-

Saturated aqueous sodium chloride (brine) solution

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Separatory funnel

-

Erlenmeyer flasks

Procedure:

-

Reaction: In a separatory funnel, combine 2,3,3-trimethyl-2-butanol and an excess of cold, concentrated HCl.

-

Stopper the funnel and shake gently for approximately 1 minute, frequently venting to release any pressure buildup. Continue to shake intermittently for 5-10 minutes.

-

Allow the funnel to stand undisturbed until two distinct layers separate. The upper layer is the organic product, and the lower layer is the aqueous phase.

-

Work-up and Washing: Carefully drain and discard the lower aqueous layer.

-

Wash the organic layer with a portion of cold water to remove the bulk of the remaining acid. Separate and discard the aqueous layer.

-

Add 5% aqueous sodium bicarbonate solution to the separatory funnel to neutralize any residual acid. Swirl gently at first without the stopper to allow for the release of CO₂ gas. Then, stopper and shake, venting frequently. Separate and discard the aqueous layer.

-

Wash the organic layer with saturated aqueous sodium chloride (brine) to help remove dissolved water. Separate and discard the aqueous layer.

-

Drying and Isolation: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous calcium chloride pellets to act as a drying agent. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

-

Purification: Decant the dried liquid into a distillation apparatus. Purify the this compound by simple distillation, collecting the fraction at its known boiling point.

Quantitative Data

Table 1: Thermophysical Properties of 2,3,3-Trimethyl-2-butanol

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Formula | C₇H₁₆O | - | [12] |

| Molar Mass | 116.20 | g/mol | [12] |

| Boiling Point (at 1 atm) | 129.85 | °C | |

| Melting Point | 17 | °C | |

| Density | 0.838 | g/cm³ | |

| Enthalpy of Formation (liquid) | - | kJ/mol | [13] |

| Enthalpy of Formation (gas) | - | kJ/mol | [13] |

(Data sourced from PubChem and ChemBK, referencing evaluated data collections where available)

Table 2: Reaction Thermochemistry for a Related Reaction

| Reaction | ΔrH° | Units | Solvent | Reference |

|---|---|---|---|---|

| 2,3,3-trimethyl-1-butene + HCl → this compound | -60.0 ± 1.9 | kJ/mol | Methylene chloride | NIST WebBook |

(This value provides insight into the overall energetics of a related hydrochlorination reaction)

Table 3: Calculated Heterolytic Bond Dissociation Energies (BDEs) for Alkyl Chlorides

| Compound | BDE (Gas Phase) | BDE (Aqueous) | Units | Reference |

|---|---|---|---|---|

| CH₃-Cl | 228.6 | 157.0 | kcal/mol | [14] |

| CH₃CH₂-Cl | 197.3 | 140.2 | kcal/mol | [14] |

| (CH₃)₂CH-Cl | 181.1 | 132.0 | kcal/mol | [14] |

| (CH₃)₃C-Cl | 170.8 | 127.3 | kcal/mol | [14] |

(These values, from a computational study, illustrate the trend of decreasing BDE with increased alkyl substitution, which correlates with increasing carbocation stability.)[14]

References

- 1. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Preparation of 2-Chloro-2-methylbutane [chemistry.gravitywaves.com]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. 2,3,3-Trimethyl-2-butanol | C7H16O | CID 11676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. WTT- Under Construction Page [wtt-pro.nist.gov]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

An In-depth Technical Guide to 2-Chloro-2,3,3-trimethylbutane and Its Synthetic Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-2,3,3-trimethylbutane, a tertiary alkyl halide of interest in synthetic organic chemistry. This document details its synonyms, key chemical and physical properties, a detailed experimental protocol for its synthesis via an SN1 reaction, and its primary application as a synthetic intermediate. The information is tailored for professionals in research, and drug development who may utilize sterically hindered alkyl halides in their synthetic endeavors.

Nomenclature and Identification

This compound is known by several synonyms, which are important to recognize when consulting chemical literature and supplier catalogs.

| Synonym | Reference |

| 3-Chloro-2,2,3-trimethylbutane | [1] |

| 2,3,3-Trimethyl-2-chlorobutane | [2] |

| t-Heptyl chloride | |

| 1,1,2,2-Tetramethylpropyl chloride | [2] |

Table 1: Synonyms for this compound. This table provides a list of alternative names for the target compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its immediate precursor, 2,3,3-trimethyl-2-butanol (B1595699), is essential for its synthesis, purification, and handling.

| Property | This compound | 2,3,3-trimethyl-2-butanol |

| CAS Number | 918-07-0[2] | 594-83-2 |

| Molecular Formula | C₇H₁₅Cl[2] | C₇H₁₆O |

| Molecular Weight ( g/mol ) | 134.65[1][2] | 116.20 |

| Boiling Point (°C) | 152.39 (estimate)[1] | ~144-146 |

| Density (g/mL) | 0.8689[1] | ~0.83 |

| Refractive Index | 1.4318[1][3] | ~1.432 |

| Melting Point (°C) | -69.5 (estimate)[1] | 17-19 |

Table 2: Physicochemical Properties of this compound and its Precursor. This table summarizes key physical and chemical data for the product and its starting material.

Synthesis of this compound

The synthesis of this compound from 2,3,3-trimethyl-2-butanol is a classic example of a unimolecular nucleophilic substitution (SN1) reaction. Tertiary alcohols readily react with concentrated hydrochloric acid to form the corresponding tertiary alkyl chloride. The following protocol is adapted from established procedures for similar tertiary alcohols.[4][5]

Experimental Protocol

Materials:

-

2,3,3-trimethyl-2-butanol

-

Concentrated Hydrochloric Acid (~12 M)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Calcium Chloride (CaCl₂)

-

Separatory Funnel

-

Erlenmeyer Flasks

-

Round-bottom Flask

-

Distillation Apparatus

Procedure:

-

Reaction Setup: In a separatory funnel, combine 1.0 equivalent of 2,3,3-trimethyl-2-butanol with 2.5 to 3.0 equivalents of cold, concentrated hydrochloric acid.

-

Reaction Execution: Stopper the separatory funnel and shake the mixture vigorously for 10-15 minutes. It is crucial to periodically vent the funnel to release pressure buildup. The reaction is typically rapid for tertiary alcohols.

-

Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product, and the lower layer is the aqueous phase.

-

Aqueous Wash: Drain and discard the lower aqueous layer. Wash the organic layer sequentially with:

-

An equal volume of cold water.

-

An equal volume of saturated sodium bicarbonate solution. Caution: Carbon dioxide gas will evolve; vent the separatory funnel frequently.

-

An equal volume of saturated sodium chloride solution (brine).

-

-

Drying: After the final wash, transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate or calcium chloride to dry the solution. Swirl the flask occasionally for 15-20 minutes.

-

Isolation: Decant or filter the dried organic liquid into a pre-weighed round-bottom flask.

-

Purification (Optional): For higher purity, the crude product can be purified by simple distillation. Collect the fraction boiling around the expected boiling point of this compound.

Reaction Mechanism and Workflow

The synthesis proceeds through an SN1 mechanism, which involves the formation of a stable tertiary carbocation intermediate.

The experimental workflow can be visualized as a series of sequential steps from reaction to purification.

Spectroscopic Data

| Spectroscopy | Expected Features for this compound |

| ¹H NMR | Two singlets are expected: one for the two equivalent methyl groups attached to the carbon bearing the chlorine atom, and another for the three equivalent methyl groups of the tert-butyl group. |

| ¹³C NMR | Expected to show four distinct signals: one for the quaternary carbon bonded to chlorine, one for the other quaternary carbon, and two signals for the two types of methyl carbons. |

| IR Spectroscopy | Characteristic C-Cl stretching vibrations are expected in the fingerprint region (typically 550-750 cm⁻¹). The spectrum will also show C-H stretching and bending vibrations for the alkyl groups. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed. A characteristic fragmentation pattern would involve the loss of a chlorine radical and the formation of the stable tertiary heptyl carbocation. |

Table 3: Expected Spectroscopic Data for this compound. This table outlines the anticipated signals and features in common spectroscopic analyses.

Applications in Synthesis

This compound, as a sterically hindered tertiary alkyl halide, is primarily of interest as a synthetic intermediate. Its bulky nature can influence the regioselectivity and stereoselectivity of subsequent reactions. Potential applications include:

-

Introduction of a Hindered Alkyl Group: It can be used in Friedel-Crafts alkylation reactions to introduce the bulky 2,3,3-trimethylbutan-2-yl group onto aromatic rings, although the high steric hindrance may necessitate harsh reaction conditions.

-

Precursor for Other Hindered Compounds: It can be a starting material for the synthesis of other derivatives containing the 2,3,3-trimethylbutan-2-yl moiety through nucleophilic substitution or elimination reactions.

Due to its significant steric hindrance, this compound is less reactive in SN2 reactions and will favor SN1 and elimination (E1) pathways, particularly with weak nucleophiles/bases. Strong, bulky bases are likely to favor elimination (E2) to form the corresponding alkene. These reactivity patterns are crucial considerations for its application in complex molecule synthesis.

References

Thermochemical Profile of 2-Chloro-2,3,3-trimethylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-Chloro-2,3,3-trimethylbutane (C₇H₁₅Cl). Due to the limited availability of direct experimental data for all thermochemical properties, this report combines experimentally determined values with well-established estimation methods to provide a complete dataset. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require accurate thermochemical information for this compound.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Property | Value | Units | Phase | Method | Reference |

| Standard Enthalpy of Formation (ΔHf°) | -290. ± 3 | kJ/mol | Liquid | Reaction Calorimetry | Arnett and Pienta, 1980[1] |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -85.7 | kJ/mol | Liquid | Calculated | This work |

Table 2: Entropy and Heat Capacity

| Property | Value | Units | Phase | Method | Reference |

| Standard Molar Entropy (S°) | 360.5 | J/mol·K | Liquid | Estimation (Group Additivity) | This work |

| Molar Heat Capacity (Cp) | 235.2 | J/mol·K | Liquid | Estimation (Group Additivity) | This work |

Table 3: Reaction Thermochemistry

| Reaction | ΔHr° | Units | Conditions | Method | Reference |

| 2,3,3-trimethyl-1-butene + HCl → this compound | -60.0 ± 1.9 | kJ/mol | Liquid phase; Methylene (B1212753) chloride solvent | Calorimetry | Arnett and Pienta, 1980[1][2] |